molecular formula C11H11NO B13192130 3-Ethyl-3-phenyloxirane-2-carbonitrile

3-Ethyl-3-phenyloxirane-2-carbonitrile

Cat. No.: B13192130
M. Wt: 173.21 g/mol
InChI Key: FLKSNPFRAYEFPT-UHFFFAOYSA-N
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Description

3-Ethyl-3-phenyloxirane-2-carbonitrile is an organic compound characterized by an oxirane ring substituted with an ethyl group, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Ethyl-3-phenyloxirane-2-carbonitrile involves the use of boron trifluoride etherate (BF3·OEt2) as a catalyst. The reaction typically proceeds through a tandem Meinwald rearrangement and nucleophilic substitution. In this process, arylacetic acid derivatives are synthesized from 3-aryloxirane-2-carbonitriles with amines, alcohols, or water in the presence of boron trifluoride under microwave irradiation . This method is efficient, safe, and environmentally benign.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and boron trifluoride as a catalyst suggests that scalable and efficient production methods can be developed based on these laboratory techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-phenyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl-3-phenyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including arylacetic acid derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-phenyloxirane-2-carbonitrile involves the coordination of boron trifluoride with the oxirane ring, leading to the formation of benzylic carbocation intermediates. These intermediates undergo nucleophilic substitution to form the final products. The reactions with nitrogen- and oxygen-nucleophiles exhibit different mechanisms, with the former involving the formation of benzylic carbocation intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyloxirane-2-carbonitrile
  • 3-Methyl-3-phenyloxirane-2-carbonitrile
  • 3-Butyl-3-phenyloxirane-2-carbonitrile

Uniqueness

3-Ethyl-3-phenyloxirane-2-carbonitrile is unique due to the presence of the ethyl group, which influences its reactivity and the types of products formed in chemical reactions. The ethyl group provides steric hindrance and electronic effects that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-ethyl-3-phenyloxirane-2-carbonitrile

InChI

InChI=1S/C11H11NO/c1-2-11(10(8-12)13-11)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3

InChI Key

FLKSNPFRAYEFPT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C#N)C2=CC=CC=C2

Origin of Product

United States

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